1-Propyl-1h-benzimidazole
Overview
Description
1-Propyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring with a propyl group attached to the nitrogen atom at position 1. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with propyl aldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
1-Propyl-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion.
Mechanism of Action
The mechanism of action of 1-propyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Propyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole: Similar structure but with a methyl group instead of a propyl group. It exhibits different biological activities and chemical reactivity.
1-Ethyl-1H-benzimidazole: Contains an ethyl group, leading to variations in its chemical and biological properties.
1-Butyl-1H-benzimidazole: The presence of a butyl group affects its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substituent, which influences its chemical reactivity and biological activity, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-propylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUVIELFLONRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353376 | |
Record name | 1-propyl-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7665-66-9 | |
Record name | 1-propyl-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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